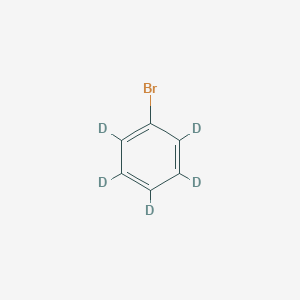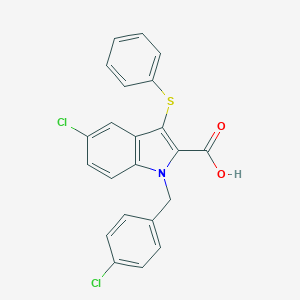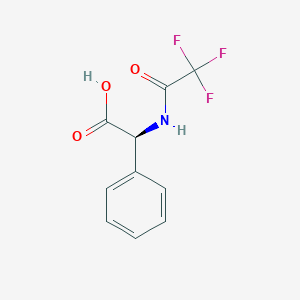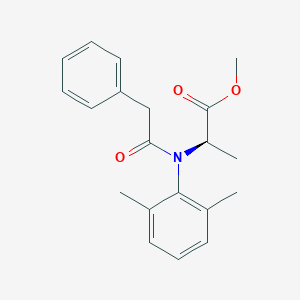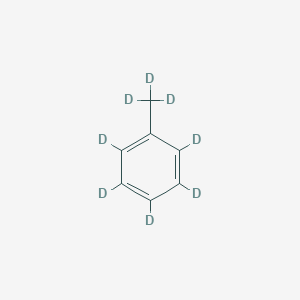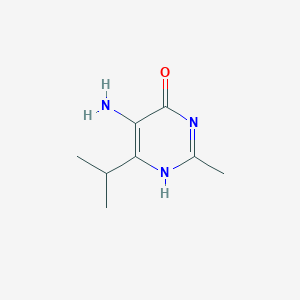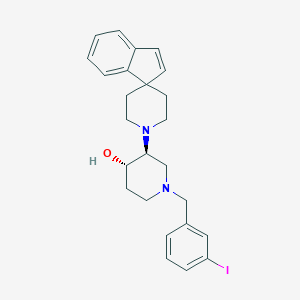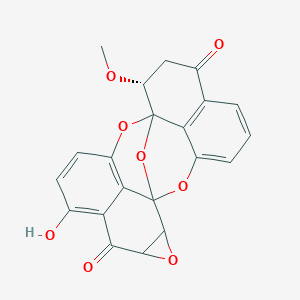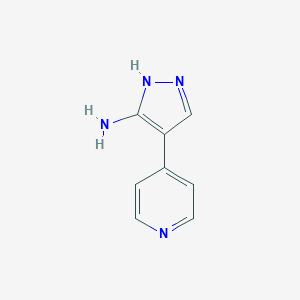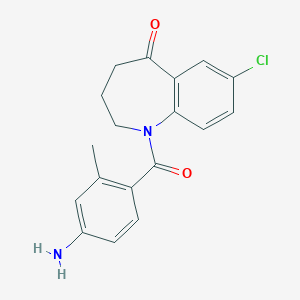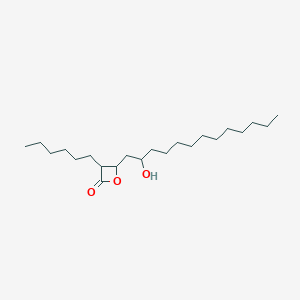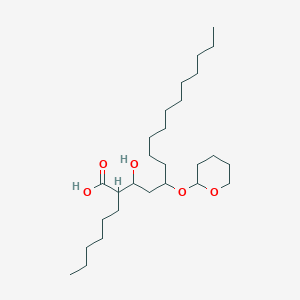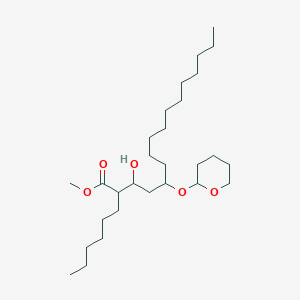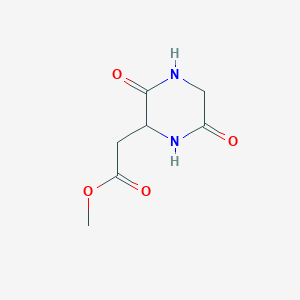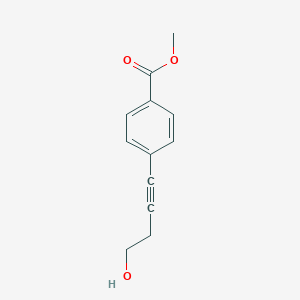
Methyl 4-(4-hydroxy-1-butynyl)benzoate
概要
説明
Methyl 4-(4-hydroxy-1-butynyl)benzoate is a chemical compound with the molecular formula C12H12O3 . It is used in research and not intended for human or veterinary use. It is a reactant used in organic synthesis and can be used in the preparation of mitochondrial complex 1 inhibitor as potential cardiac PET tracer and antifolate drugs .
Molecular Structure Analysis
The molecular structure of Methyl 4-(4-hydroxy-1-butynyl)benzoate consists of 12 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The exact structure could not be found in the search results.Physical And Chemical Properties Analysis
Methyl 4-(4-hydroxy-1-butynyl)benzoate is a light yellow solid . It has a melting point of 95.3-96.3 °C and a predicted boiling point of 350.6±27.0 °C . The predicted density is 1.18±0.1 g/cm3 . It is slightly soluble in chloroform, dichloromethane, and methanol . The color ranges from off-white to dark yellow .科学的研究の応用
Crystal Growth Studies
- Methyl 4-hydroxy benzoate crystals have been successfully grown using slow evaporation solution growth techniques. These crystals have been subjected to spectroscopic studies such as FT-IR and FT-Raman and analyzed for their hardness and lattice parameters (Vijayan et al., 2003).
Synthesis of Anti-tumor Compounds
- The first synthesis of a newly discovered natural product with anti-tumor properties, (S)-2,4-dihydroxy-1-butyl (4-hydroxy) benzoate, from Penicillium auratiogriseum has been accomplished (Seagren et al., 2009).
Antiparasitic Activity
- Methyl 4-hydroxybenzoate derivatives isolated from Piper species showed significant antiparasitic activity against Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum (Flores et al., 2008).
Photophysical Properties
- Studies on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate have been conducted to investigate its photophysical properties in various solvents, revealing unique luminescence properties depending on the substituted group (Kim et al., 2021).
Insecticidal Activity
- The CHCl3-soluble extract of Piper guanacastensis, which includes methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate, exhibited notable insecticidal activity against Aedes atropalpus mosquito larvae (Pereda-Miranda et al., 1997).
Fluorescence Probe Properties
- Methyl 4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzoate and related compounds were studied for their fluorescence probe properties in micelles and vesicles, indicating their potential in intramolecular charge transfer and photophysical analysis (Singh & Darshi, 2002).
Lipase-Catalyzed Esterification and Transesterification
- The study involved the formation of long-chain alkyl benzoates, like lauryl 4-hydroxybenzoate, through lipase-catalyzed transesterification of methyl (hydroxy)benzoates, revealing insights into solvent-free synthesis methods (Vosmann et al., 2008).
Molecular Polarizability Studies
- Research on mixtures containing 4-hydroxybenzoates investigated their transition temperature, optical texture, density, birefringence, and molecular polarizabilities, contributing to our understanding of liquid crystalline materials (Shahina et al., 2016).
Synthesis of S, N, and Se-Modified Derivatives
- The synthesis of S, N, and Se-modified methyl salicylate derivatives, including methyl 2-hydroxy-4-(pyridin-2-yl)benzoate, was studied for their photophysical properties, offering insights into the impact of substituent moieties (Yoon et al., 2019).
Photopolymerization Studies
- A new alkoxyamine derivative, methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, was explored as a photoiniferter in nitroxide-mediated photopolymerization, demonstrating the compound's efficacy in initiating polymerization under UV irradiation (Guillaneuf et al., 2010).
Interaction with Sulfur Tetrafluoride
- The interaction of methyl 3,4-bis(trifluoroacetoxy)benzoate with sulfur tetrafluoride in anhydrous hydrogen fluoride solution has been investigated, revealing insights into the formation of novel fluorine-containing compounds (Gaidarzhy et al., 2020).
Biological Activity in Hybrid Polymers
- New hybrid polymers grafted with 1,3,4-triazole and 1,2,4-oxadiazle moieties onto polyvinyl chloride were synthesized and characterized, and their biological activity was studied, showing significant results in IC50 values (Kareem et al., 2021).
Safety And Hazards
Methyl 4-(4-hydroxy-1-butynyl)benzoate should be handled with care to avoid dust formation and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of accidental release, it is advised to avoid letting the chemical enter drains .
特性
IUPAC Name |
methyl 4-(4-hydroxybut-1-ynyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-8,13H,3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRMPVNWMHHKSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

